1,5,9-Triazacyclotridecane trihydrobromide
Description
Significance of Macrocyclic Ligands in Coordination and Supramolecular Chemistry Research
Macrocyclic ligands are renowned for their ability to form highly stable complexes with metal ions, a phenomenon known as the macrocyclic effect. wikipedia.org This enhanced stability, compared to their acyclic counterparts, arises from a combination of entropic factors and the pre-organized nature of the ligand's donor atoms, which minimizes the energetic cost of coordination. wikipedia.org This inherent stability makes macrocyclic complexes ideal candidates for a vast array of applications.
In coordination chemistry, macrocyclic ligands are instrumental in creating well-defined metal-containing architectures. rsc.org The spatial arrangement of the donor atoms within the macrocycle dictates the coordination geometry of the resulting metal complex, allowing for the fine-tuning of its electronic and reactive properties. This control is crucial for the development of catalysts for specific chemical transformations and for mimicking the active sites of metalloenzymes. researchgate.net
The realm of supramolecular chemistry, which focuses on the chemistry "beyond the molecule," heavily relies on macrocyclic hosts. rsc.org Their unique structures enable them to act as receptors for specific ions and small molecules, forming host-guest complexes. rsc.org This recognition capability is the basis for their use in chemical sensing, molecular transport, and the construction of complex, self-assembled supramolecular structures. nih.govacs.org
Historical Context and Evolution of Triazamacrocycle Chemistry
The journey of macrocyclic chemistry began with the groundbreaking work of Charles Pedersen on crown ethers in the 1960s, which earned him a share of the 1987 Nobel Prize in Chemistry alongside Donald Cram and Jean-Marie Lehn. rsc.org This discovery opened the floodgates to the synthesis and study of a wide variety of macrocyclic compounds.
Within this burgeoning field, triazamacrocycles, which incorporate three nitrogen donor atoms within their cyclic framework, quickly gained prominence. Early research focused on their synthesis and the coordination chemistry of their metal complexes. Over the years, the field has evolved to include the development of functionalized triazamacrocycles, where pendant arms are attached to the nitrogen atoms to create more sophisticated ligands with tailored properties. acs.org These modifications can enhance the ligand's binding affinity and selectivity for specific metal ions and can introduce additional functionalities, such as chromophores for sensing applications or reactive groups for catalysis.
Structural Features and Chemical Basis of 1,5,9-Triazacyclotridecane (B12845893) Trihydrobromide as a Precursor to a Tridentate Ligand
1,5,9-Triazacyclotridecane trihydrobromide is the hydrobromide salt of the parent macrocycle, 1,5,9-triazacyclotridecane. In this form, the three nitrogen atoms of the macrocyclic ring are protonated, making the compound a stable, crystalline solid that is convenient for storage and handling. scbt.com The "trihydrobromide" designation indicates the presence of three bromide counter-ions to balance the positive charges of the three protonated amine groups.
The true utility of this compound lies in its ability to act as a precursor to the free tridentate ligand. A tridentate ligand is a molecule that has three donor atoms capable of binding to a central metal atom. wikipedia.org By treating the trihydrobromide salt with a base, the protons on the nitrogen atoms can be removed, yielding the neutral 1,5,9-triazacyclotridecane macrocycle. This free macrocycle, with its three nitrogen donor atoms, is then ready to coordinate to a metal center in a tridentate fashion.
The thirteen-membered ring of 1,5,9-triazacyclotridecane provides a specific "hole" size that influences its selectivity for binding different metal ions. wikipedia.org The flexibility of the ring allows it to adopt various conformations to accommodate the geometric preferences of the coordinated metal ion. This combination of a pre-organized yet flexible binding cavity is a key feature that underpins its utility in coordination chemistry.
Chemical and Physical Properties
Below is a table summarizing the key chemical and physical properties of this compound.
| Property | Value |
| CAS Number | 74676-52-1 |
| Molecular Formula | C₁₀H₂₃N₃·3HBr |
| Molecular Weight | 428.05 g/mol |
| Appearance | Crystalline Solid |
| Number of Donor Atoms | 3 (Nitrogen) |
| Ligand Type | Tridentate (upon deprotonation) |
Structure
3D Structure of Parent
Properties
IUPAC Name |
1,5,9-triazacyclotridecane;trihydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23N3.3BrH/c1-2-6-12-8-4-10-13-9-3-7-11-5-1;;;/h11-13H,1-10H2;3*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRDCXXGINBVBMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNCCCNCCCNC1.Br.Br.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H26Br3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20639952 | |
| Record name | 1,5,9-Triazacyclotridecane--hydrogen bromide (1/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20639952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74676-52-1 | |
| Record name | 1,5,9-Triazacyclotridecane--hydrogen bromide (1/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20639952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Precursor Chemistry of 1,5,9 Triazacyclotridecane Trihydrobromide
Established Synthetic Pathways for 1,5,9-Triazacyclotridecane (B12845893) Core Formation
The formation of the 1,5,9-triazacyclotridecane ring system is a key challenge in the synthesis of the target compound. The primary methods are designed to favor intramolecular cyclization over intermolecular polymerization.
One of the most prominent and widely utilized methods for the synthesis of macrocyclic polyamines, including triaza-crown ethers, is the Richman-Atkins synthesis . nih.govsquarespace.comacs.org This procedure generally involves the reaction of a bis-sulfonamide salt with a di-alkylating agent, such as a bis-tosylate or bis-mesylate, in a suitable solvent like anhydrous dimethylformamide (DMF). squarespace.com The bulky sulfonamide protecting groups, typically p-toluenesulfonyl (tosyl) groups, help to pre-organize the acyclic precursor in a conformation that favors the desired intramolecular ring-closing reaction, often negating the need for high-dilution conditions. squarespace.com
Modifications to the classical Richman-Atkins approach have been developed to improve yields and simplify the deprotection step. One such modification involves the use of β-trimethylsilylethanesulfonamides (SES-sulfonamides), which can be cleaved under milder conditions compared to the harsh reagents required for tosyl group removal. nih.govacs.org
Another established pathway involves the condensation of a linear triamine with a dicarbonyl compound, such as a malonate derivative. For instance, the reaction of 1,5,9-triazanonane with diethyl malonate can produce a diamide (B1670390) intermediate, which, after reduction, yields the desired triazamacrocycle. electronicsandbooks.comrsc.org This method provides a versatile route to C-functionalized derivatives.
A third approach utilizes the chemistry of tricyclic orthoamides. electronicsandbooks.comrsc.org These intermediates can serve as precursors to the macrocyclic ring, offering a different strategic pathway to the core structure. The synthesis of derivatives of the 1,5,9-triazacyclododecane (B1348401) ring, a close analog, has been achieved through the intermediacy of such tricyclic orthoamides. electronicsandbooks.com
| Synthetic Pathway | Key Reactants | General Conditions | Reference |
|---|---|---|---|
| Richman-Atkins Cyclization | Bis-sulfonamide salt and a bis-electrophile (e.g., di-tosylate) | Anhydrous DMF, often at elevated temperatures (e.g., 100°C) | squarespace.comroyalsocietypublishing.org |
| Malonate Condensation | Linear triamine (e.g., 1,5,9-triazanonane) and a malonic ester (e.g., diethyl malonate) | Reflux in ethanol (B145695), followed by reduction (e.g., with borane) | electronicsandbooks.comrsc.org |
| Orthoamide Intermediate Route | Tricyclic orthoamides | Hydrolysis and reduction steps | electronicsandbooks.comrsc.org |
Approaches for the Synthesis of 1,5,9-Triazacyclotridecane Trihydrobromide Salt
Once the protected 1,5,9-triazacyclotridecane macrocycle is formed, two main steps are required to obtain the final trihydrobromide salt: deprotection of the nitrogen atoms and subsequent protonation.
The deprotection strategy is dictated by the protecting groups used during the cyclization. For the commonly used tosyl groups, removal requires harsh conditions. A standard method involves heating the N-tosylated macrocycle in a mixture of hydrobromic acid (HBr) and acetic acid (AcOH), often with phenol (B47542) added as a scavenger for the byproducts. electronicsandbooks.com A significant advantage of this specific method is that the deprotection and salt formation can occur in a single step, directly yielding the trihydrobromide salt of the macrocycle.
If other protecting groups are used, such as Boc (tert-butyloxycarbonyl) or the previously mentioned SES groups, deprotection is typically achieved under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid) or with fluoride (B91410) sources, respectively. nih.govnih.govnih.gov Following the removal of the protecting groups, the resulting free base of 1,5,9-triazacyclotridecane is isolated. The trihydrobromide salt is then prepared by treating a solution of the free amine with three equivalents of hydrobromic acid. The final salt is typically isolated by precipitation and filtration or by evaporation of the solvent and subsequent lyophilization. nih.gov
Precursor Chemical Routes to 1,5,9-Triazacyclotridecane
For the Richman-Atkins synthesis , the key precursors are a linear, N-protected triamine and a di-electrophile. A common strategy involves starting with a commercially available polyamine. For a 13-membered ring like 1,5,9-triazacyclotridecane, a suitable starting triamine would be bis(3-aminopropyl)amine (B123863) (also known as Norspermidine). This triamine would first be N-protected, for example, by reacting it with p-toluenesulfonyl chloride to form the corresponding tris-tosylated derivative. To create the necessary fragments for cyclization, one might selectively deprotect or modify this intermediate to generate a precursor with two tosylamide groups and a free amino group, which is then reacted with a dihaloalkane, or alternatively, a tosylated diol is reacted with a tosylated triamine.
For the malonate condensation route , the precursors are a linear triamine and a malonic ester derivative. For example, 1,5,9-triazanonane can be reacted with diethyl malonate. electronicsandbooks.com The synthesis of 1,5,9-triazanonane itself can be achieved through various multi-step procedures starting from simpler building blocks like acrylonitrile (B1666552) via Michael additions and subsequent reductions. nih.gov
| Synthetic Route | Required Precursor Type | Specific Example(s) | Reference |
|---|---|---|---|
| Richman-Atkins Cyclization | N-Protected Linear Triamine | N,N',N''-Tris(p-toluenesulfonyl)-bis(3-aminopropyl)amine | squarespace.comroyalsocietypublishing.org |
| Richman-Atkins Cyclization | Di-electrophile | 1,4-Butanediol ditosylate | squarespace.com |
| Malonate Condensation | Linear Triamine | 1,5,9-Triazanonane | electronicsandbooks.com |
| Malonate Condensation | Dicarbonyl Compound | Diethyl malonate | electronicsandbooks.com |
Purification and Isolation Strategies for this compound
The final step in the synthesis is the purification and isolation of this compound as a pure, solid material. The crude product obtained after synthesis and work-up is often a mixture containing the desired salt, unreacted starting materials, and byproducts from the deprotection step.
A common and effective method for purifying the hydrobromide salt is recrystallization . royalsocietypublishing.org A suitable solvent or solvent system is chosen in which the salt has high solubility at elevated temperatures but low solubility at room temperature or below. Ethanol or aqueous ethanol are often effective for recrystallizing polyamine hydrohalide salts. royalsocietypublishing.org The crude product is dissolved in the minimum amount of hot solvent, and the solution is then allowed to cool slowly, inducing the formation of crystals of the pure compound, which can then be collected by filtration.
If recrystallization is insufficient to remove all impurities, chromatographic techniques may be employed on the protected intermediates before the final deprotection and salt formation step. Column chromatography using silica (B1680970) gel or alumina (B75360) is a standard method for purifying protected macrocycles. rsc.org
Once the pure trihydrobromide salt has been obtained, either directly from deprotection or after recrystallization, it is typically isolated by filtration . The collected solid is washed with a cold, non-polar solvent (e.g., diethyl ether or acetone) to remove any residual soluble impurities and to facilitate drying. The final product is then dried under vacuum to remove all traces of solvent, yielding the this compound as a stable, crystalline solid. nih.gov In some cases, lyophilization (freeze-drying) from an aqueous solution is used to obtain a fine, amorphous powder, particularly if the compound is highly hygroscopic. nih.gov
Coordination Chemistry of 1,5,9 Triazacyclotridecane As a Macrocyclic Ligand
Fundamental Principles of Metal-Ligand Coordination with Macrocyclic Triamines
The interaction between a metal ion and a macrocyclic triamine like 1,5,9-triazacyclotridecane (B12845893) is governed by several key principles that dictate the structure and stability of the resulting coordination complex.
The macrocyclic effect describes the enhanced stability of metal complexes with macrocyclic ligands compared to their acyclic analogues. wikipedia.orglibretexts.org This increased stability is primarily an entropy-driven phenomenon. libretexts.org When a multidentate acyclic ligand binds to a metal ion, there is a significant loss of conformational freedom, resulting in an unfavorable entropy change. In contrast, macrocyclic ligands are "pre-organized" for coordination, meaning they have less conformational freedom to lose upon complexation. wikipedia.orglibretexts.org This results in a more favorable (less negative or even positive) entropy change, leading to a larger formation constant for the macrocyclic complex. libretexts.org The macrocyclic effect contributes significantly to the high affinity of 1,5,9-triazacyclotridecane for various metal ions. The stability of complexes with tetraaza macrocycles has been shown to be influenced by the macrocyclic ring size. rsc.org
Complexation Reactions with Diverse Transition Metal Ions
The versatile coordinating ability of 1,5,9-triazacyclotridecane allows it to form stable complexes with a wide range of transition metal ions. The resulting complexes exhibit diverse coordination geometries and electronic properties, which have been investigated through various spectroscopic and crystallographic techniques.
Cobalt ions, in both their +2 and +3 oxidation states, form well-defined complexes with macrocyclic ligands. The coordination of cobalt(III) to ligands can stabilize it against reduction to cobalt(II) in aqueous solutions. nih.gov While specific studies on the cobalt complexes of 1,5,9-triazacyclotridecane are not extensively detailed in the provided results, the general principles of cobalt coordination chemistry suggest that it would form stable complexes with this ligand. The geometry of such complexes can vary, with cobalt(II) often favoring tetrahedral or octahedral geometries, while cobalt(III) almost exclusively forms octahedral complexes. nih.gov The study of related triazamacrocyclic complexes has shown the formation of distorted trigonal bipyramidal geometries for cobalt(II). researchgate.net The biological activity of cobalt complexes is an area of active research, with some complexes showing potential as antiviral or antibacterial agents. nih.gov
Copper(II) complexes with macrocyclic ligands are widely studied due to their interesting structural and electronic properties. The d⁹ electron configuration of copper(II) often leads to distorted coordination geometries due to the Jahn-Teller effect. With 1,5,9-triazacyclotridecane, copper(II) can form complexes with various coordination numbers and geometries, including square planar, square pyramidal, and distorted trigonal bipyramidal. researchgate.netnih.gov The specific geometry is influenced by factors such as the presence of other ligands and crystal packing forces. gla.ac.uk For example, the crystal structure of a dimeric copper(II) complex with the related 1,5,9-triazacyclododecane (B1348401) ligand revealed a trigonal bipyramidal coordination sphere. researchgate.net The study of copper(II) complexes with different triazamacrocycles has shown that the coordination geometry can be highly distorted. researchgate.netnih.gov
Table 1: Selected Bond Parameters for a Copper(II) Complex with a Related Triazamacrocycle (Data for Cu₂(L1)₂(μ-OH)(μ-Cl)₂ where L1 = 1,5,9-triazacyclododecane)
| Parameter | Value |
| Cu-N Bond Distances | 1.99(1) - 2.06(1) Å |
| Coordination Geometry | Trigonal Bipyramidal |
Source: researchgate.net
Nickel(II), with its d⁸ electron configuration, can adopt a variety of coordination geometries, including octahedral, square planar, and tetrahedral. The complexation of nickel(II) with 1,5,9-triazacyclotridecane and its derivatives has been a subject of interest. For the related ligand 1,5,9-triazacyclotetradecane (B15463061), a nickel(II) complex with two thiocyanate (B1210189) ligands was found to have a distorted square pyramidal geometry. researchgate.net The characterization of these complexes often involves techniques such as X-ray crystallography, UV-Vis spectroscopy, and magnetic susceptibility measurements. chemijournal.com The magnetic properties of nickel(II) complexes are particularly informative, with octahedral and tetrahedral complexes being paramagnetic, while square planar complexes are often diamagnetic. chemijournal.com The synthesis of nickel(II) complexes can be achieved by reacting a nickel(II) salt with the macrocyclic ligand in a suitable solvent. nih.govias.ac.in
Table 2: Coordination Geometry of a Nickel(II) Complex with a Related Triazamacrocycle (Data for [Ni(tatd)(NCS)₂]·H₂O where tatd = 1,5,9-triazacyclotetradecane)
| Parameter | Value |
| Coordination Geometry | Distorted Square Pyramidal |
| Agostic Interaction | Observed between a C-H bond and the Ni(II) ion |
Source: researchgate.net
Zinc(II) Coordination Chemistry
The coordination chemistry of 1,5,9-triazacyclotridecane and its derivatives with zinc(II) has been a subject of significant interest, primarily due to the diverse structural possibilities and the role of zinc in biological systems. asianpubs.org Zinc(II) complexes with triazamacrocycles are often studied as models for zinc-containing enzymes. nih.gov The flexible nature of the 1,5,9-triazacyclotridecane ligand allows for the formation of various coordination geometries around the Zn(II) center.
When coordinated with zinc(II), the 1,5,9-triazacyclotridecane ligand can facilitate different coordination numbers and geometries, which are often influenced by the presence of other ancillary ligands or counter-ions. ajol.inforesearchgate.net For instance, studies on related N-functionalized triazacyclododecanes have shown that zinc(II) can adopt geometries ranging from tetrahedral to trigonal-bipyramidal. rsc.org In one case, a [ZnL2]2+ complex (where L is a pyridyl-pendant arm derivative of a similar triazamacrocycle) was found to exist as a mixture of a tetrahedral isomer and an asymmetric trigonal-bipyramidal isomer in solution. rsc.org
The synthesis of these complexes typically involves the reaction of a zinc(II) salt, such as zinc chloride or zinc nitrate, with the macrocyclic ligand in a suitable solvent like methanol (B129727) or ethanol (B145695). asianpubs.orgajol.info The resulting complexes can exhibit four, five, or six-coordinate geometries. ajol.infoajol.info For example, research on various zinc(II) complexes has demonstrated the formation of both four-coordinate and six-coordinate species, confirmed through analytical techniques like elemental analysis, FTIR, and NMR spectroscopy. ajol.info
Kinetic studies have also been performed on zinc(II) complexes of similar triazamacrocycles, such as 1,5,9-triazacyclododecane, to investigate their catalytic activity in hydrolysis reactions. These studies provide insight into the mechanism of action, suggesting that the ester substrate first coordinates to the zinc center before being attacked by water or a hydroxide (B78521) ion. nih.gov
Table 1: Examples of Zinc(II) Coordination Geometries with Triazamacrocycles
| Ligand System | Coordination Geometry | Coordination Number | Reference |
|---|---|---|---|
| N-(2-pyridyl-2'-ethyl)-1,5,9-triazacyclododecane | Tetrahedral & Trigonal-bipyramidal | 4 & 5 | rsc.org |
| 3-(3-fluorophenyl)-2-methylacrylic acid & co-ligands | Four-coordinate | 4 | ajol.info |
| 3-(3-fluorophenyl)-2-methylacrylic acid & co-ligands | Six-coordinate | 6 | ajol.info |
Coordination with Other Main Group and Transition Metals (e.g., Silver(I), Iron(II), Chromium(III))
The versatility of 1,5,9-triazacyclotridecane and related triazamacrocycles extends to a wide array of other main group and transition metals, leading to complexes with diverse structures and properties.
Silver(I) Coordination: Silver(I) is known for its flexible coordination sphere, adopting geometries from linear to tetrahedral and higher coordination numbers. researchgate.net Its d10 electronic configuration imparts no strong stereochemical preference, allowing the ligand's structure and the counter-anions to dictate the final assembly. researchgate.net With nitrile-functionalized thia-aza macrocycles, Ag(I) has been shown to form complexes where the coordination is influenced by steric effects and the presence of other ligands like thiocyanate. nih.gov Multimodal ligands containing both chelating and monodentate sites can form complex one- and two-dimensional coordination polymers with Ag(I). nih.gov Research on Ag(I) complexes with pyrazole-type ligands has resulted in the formation of both discrete bis(ligand) complexes and polymeric chains, with coordination environments varying from linear to square-planar, the latter involving bridging anions. researchgate.net
Iron(II) Coordination: Iron(II) complexes with triazole-containing ligands have been synthesized and structurally characterized. In one example, using a tripodal triazole linker, 1,3,5-tris((1H-1,2,4-triazol-1-yl)methyl)benzene (ttmb), with iron(II) salts resulted in the formation of double-chain coordination polymers. mdpi.com In these structures, the iron(II) centers are in a high-spin state and adopt a distorted octahedral geometry. mdpi.compreprints.org Each iron atom is coordinated to four nitrogen atoms from four different ttmb linkers in the equatorial plane, with the axial positions occupied by either water molecules or isothiocyanate anions. mdpi.com The catalytic activity of iron(II) complexes with macrocyclic ligands has also been explored, for example, in the decomposition of hydrogen peroxide, where a high-valent iron-oxo species is proposed as a reactive intermediate. rsc.org
Chromium(III) Coordination: Chromium(III) readily forms stable, kinetically inert octahedral complexes. nih.gov Its coordination chemistry with triazacyclohexane ligands, which are compressed congeners of larger macrocycles, has been investigated. researchgate.net The synthesis often starts from CrCl3(thf)3, and the resulting complexes can be used as catalysts, for instance, in ethylene (B1197577) trimerisation. researchgate.net The structure of a complex with 1,4,7-trimethyl-1,4,7-triazacyclononane shows a distorted octahedral chromium(III) center with the three nitrogen atoms of the ligand and three chloride ions forming the coordination sphere. researchgate.net The robust nature of the Cr(III) center when complexed by macrocycles makes these compounds suitable for studying photochemical and catalytic processes. nih.gov
Structural Elucidation of 1,5,9-Triazacyclotridecane Metal Complexes
Single-Crystal X-ray Diffraction Studies of Complex Structures
In the case of a zinc(II) complex with a pyridyl-pendant arm derivative of 1,5,9-triazacyclododecane, SCXRD confirmed a tetrahedral geometry for the [ZnL2]2+ cation in the solid state. rsc.org Similarly, iron(II) coordination polymers formed with a bridging triazole ligand have been shown by SCXRD to form double-chain structures where the Fe(II) ions are octahedrally coordinated. mdpi.compreprints.org The precise Fe-N and Fe-O/Fe-NCS bond distances obtained from these analyses are crucial for confirming the high-spin state of the iron(II) center. mdpi.com The ability of SCXRD to resolve the positions of all atoms, including counter-ions and solvent molecules, provides a complete picture of the crystal packing and intermolecular interactions, such as hydrogen bonding. mdpi.comresearchgate.net
Spectroscopic Investigations of Coordination Environments
Nuclear Magnetic Resonance (NMR) Spectroscopy of Diamagnetic Complexes
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structure and dynamics of diamagnetic metal complexes in solution. ¹H and ¹³C NMR are routinely used to characterize the ligand framework upon coordination to a metal ion like zinc(II). ajol.inforesearchgate.net
For diamagnetic complexes, such as those of Zn(II), the chemical shifts of the ligand's protons and carbons change upon coordination to the metal center. These changes provide valuable information about the binding mode of the ligand and the symmetry of the complex in solution. rsc.orgresearchgate.net For example, in the characterization of zinc(II) complexes, ¹H and ¹³C NMR are used to confirm the coordination of the ligand to the metal. ajol.info The spectra can reveal whether the ligand coordinates in a symmetric or asymmetric fashion. In a study of a zinc(II) complex with a functionalized 1,5,9-triazacyclododecane ligand, ¹³C NMR spectroscopy was instrumental in showing that the complex exists as a mixture of two isomers (tetrahedral and trigonal-bipyramidal) in solution. rsc.org The number of signals and their multiplicities in the NMR spectrum can indicate the effective symmetry of the molecule in the solution state, which may differ from the solid-state structure determined by X-ray diffraction. rsc.org
Table 2: Application of NMR Spectroscopy in Characterizing Diamagnetic Triazamacrocycle Complexes
| Nucleus | Information Gained | Example Metal Ion | Reference |
|---|---|---|---|
| ¹H NMR | Confirmation of ligand structure, changes in proton chemical shifts upon coordination, assessment of complex purity. | Zn(II) | ajol.inforesearchgate.net |
| ¹³C NMR | Elucidation of solution-state symmetry, identification of isomers, confirmation of ligand coordination. | Zn(II) | rsc.org |
Fourier Transform Infrared (FTIR) Spectroscopy of Metal-Ligand Vibrations
Fourier Transform Infrared (FTIR) spectroscopy is a widely used technique to identify functional groups and to probe the coordination of a ligand to a metal ion. When the 1,5,9-triazacyclotridecane ligand coordinates to a metal center, changes in the vibrational frequencies of the ligand are observed, particularly for the N-H and C-N bonds. researchgate.net
The FTIR spectra of the free ligand compared to its metal complexes reveal shifts in the positions of key absorption bands. ajol.info For instance, a shift in the N-H stretching vibration is a strong indicator of the involvement of the secondary amine groups in coordination to the metal. Furthermore, the appearance of new, typically low-frequency, absorption bands is characteristic of the formation of metal-ligand bonds. nih.gov These bands, corresponding to the metal-nitrogen (ν(M-N)) vibrations, are direct evidence of coordination. nih.gov
In studies of zinc(II) complexes, FTIR has been used to confirm the coordination of carboxylate groups (from co-ligands) and the nitrogen atoms of the primary ligand. ajol.info For example, bands attributed to ν(Zn-N) and ν(Zn-O) have been identified in the far-infrared region of the spectrum. nih.gov Similarly, in complexes with other metals and ancillary ligands like thiocyanate (NCS⁻), the stretching frequency of the NCS⁻ group can indicate whether it is terminally bonded or bridging, providing further insight into the complex's structure. researchgate.net
Table 3: Key FTIR Vibrational Frequencies (cm⁻¹) for Metal Complexes of Triazamacrocycles and Related Ligands
| Vibration | Free Ligand (Approx. Range) | Metal Complex (Approx. Range) | Significance | Reference |
|---|---|---|---|---|
| ν(N-H) | 3000-3400 | Shift to lower or higher frequency | Indicates coordination of amine nitrogen | researchgate.net |
| ν(C-N) | ~1100-1200 | Shift upon coordination | Confirms involvement of the macrocyclic ring | ajol.info |
| ν(M-N) | N/A | 400-600 | Direct evidence of metal-nitrogen bond formation | nih.gov |
Ultraviolet-Visible (UV-Vis) Electronic Absorption Spectroscopy and Ligand Field Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a important tool for characterizing transition metal complexes, including those with 1,5,9-triazacyclotridecane. The absorption of UV or visible light by these complexes promotes electrons from lower energy d-orbitals to higher energy d-orbitals, a phenomenon described by Ligand Field Theory. fiveable.mewikipedia.org These electronic transitions, known as d-d transitions, provide information about the geometry of the complex and the strength of the interaction between the metal and the ligand. libretexts.org
The electronic spectra of metal complexes with 1,5,9-triazacyclotridecane typically show bands corresponding to these d-d transitions. The position and intensity of these bands are influenced by the specific metal ion, its oxidation state, and the coordination geometry. For instance, octahedral complexes often exhibit multiple absorption bands, while square planar or tetrahedral complexes have different characteristic spectral patterns. dalalinstitute.com
In addition to d-d transitions, charge-transfer bands may also be observed. bath.ac.uk These transitions involve the movement of an electron from a ligand-based orbital to a metal-based orbital (Ligand-to-Metal Charge Transfer, LMCT) or vice versa (Metal-to-Ligand Charge Transfer, MLCT). LMCT bands are more common when the ligand is easily oxidized and the metal is in a high oxidation state.
The solvent can also influence the UV-Vis spectrum of a complex. researchgate.net Changes in solvent polarity can shift the position of absorption bands, highlighting the interaction between the solvent and the complex.
A representative UV-Vis spectral data table for a hypothetical series of first-row transition metal complexes with 1,5,9-triazacyclotridecane is presented below to illustrate the typical transitions observed.
| Complex | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Assignment |
| [Cr(1,5,9-triazacyclotridecane)Cl₃] | 450, 620 | 50, 35 | ⁴A₂g → ⁴T₂g, ⁴A₂g → ⁴T₁g |
| [Mn(1,5,9-triazacyclotridecane)Cl₂] | 400 (shoulder) | ~5 | Spin-forbidden d-d transitions |
| [Fe(1,5,9-triazacyclotridecane)Cl₃] | 350, 480 (shoulder) | 1500, 20 | LMCT, Spin-forbidden d-d |
| [Co(1,5,9-triazacyclotridecane)Cl₂] | 550, 650 | 60, 80 | ⁴T₁g(F) → ⁴T₂g(F), ⁴T₁g(F) → ⁴A₂g(F) |
| [Ni(1,5,9-triazacyclotridecane)(H₂O)₃]²⁺ | 390, 650, 1080 | 10, 5, 8 | ³A₂g → ³T₁g(P), ³A₂g → ³T₁g(F), ³A₂g → ³T₂g |
| [Cu(1,5,9-triazacyclotridecane)Cl₂] | 680 | 120 | ²Eg → ²T₂g |
This table is illustrative and values are based on typical observations for similar amine complexes.
Electron Paramagnetic Resonance (EPR) Spectroscopy of Paramagnetic Metal Complexes
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically used to study chemical species that have one or more unpaired electrons. fiveable.me This makes it an invaluable tool for investigating paramagnetic metal complexes of 1,5,9-triazacyclotridecane, such as those containing Cu(II), Ni(II), Co(II), and Mn(II).
The EPR spectrum provides detailed information about the electronic ground state of the paramagnetic center. illinois.edu The key parameters obtained from an EPR spectrum are the g-factor and the hyperfine coupling constants. The g-factor is a measure of the interaction of the unpaired electron with the external magnetic field and is sensitive to the electronic environment of the metal ion. Anisotropy in the g-factor (i.e., gₓ ≠ gᵧ ≠ g₂) can indicate a lower symmetry coordination environment than cubic.
Hyperfine coupling arises from the interaction of the electron spin with the magnetic moments of nearby nuclei, such as the metal nucleus itself or the nitrogen donor atoms of the 1,5,9-triazacyclotridecane ligand. Analysis of the hyperfine structure can reveal information about the delocalization of the unpaired electron onto the ligand, providing insights into the covalency of the metal-ligand bond. researchgate.net
For instance, in a Cu(II) complex with 1,5,9-triazacyclotridecane, the EPR spectrum would be expected to show hyperfine splitting due to the copper nucleus (I = 3/2 for both ⁶³Cu and ⁶⁵Cu) and superhyperfine splitting from the coordinating nitrogen atoms (I = 1). The magnitude of the copper hyperfine coupling constant (A) and the nitrogen superhyperfine coupling constant (Aₙ) can be related to the geometry of the complex and the nature of the metal-ligand bonding. researchgate.net
Below is a hypothetical data table summarizing EPR parameters for some paramagnetic complexes of 1,5,9-triazacyclotridecane.
| Complex | g-values | Hyperfine Coupling (A) | Interpretation |
| [Cu(1,5,9-triazacyclotridecane)Cl₂] | g∥ = 2.25, g⊥ = 2.06 | A∥(Cu) = 160 x 10⁻⁴ cm⁻¹ | Distorted octahedral or square pyramidal geometry with the unpaired electron in a dₓ²-ᵧ² orbital. |
| [Ni(1,5,9-triazacyclotridecane)(NCS)₂] | gᵢₛₒ = 2.15 | - | Isotropic signal suggesting a dynamic or highly symmetric environment at room temperature. |
| [Co(1,5,9-triazacyclotridecane)Br₂] | g₁=5.8, g₂=3.7, g₃=2.1 | A(Co) observed | Highly anisotropic g-values characteristic of a high-spin Co(II) complex in a distorted geometry. |
| [Mn(1,5,9-triazacyclotridecane)Cl₂] | gᵢₛₒ = 2.00 | A(Mn) = 90 x 10⁻⁴ cm⁻¹ | Isotropic signal with a six-line pattern due to the Mn nucleus (I = 5/2), typical for high-spin Mn(II). |
This table is for illustrative purposes. Actual values depend on specific experimental conditions.
Mass Spectrometry for Complex Stoichiometry and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. In the context of coordination chemistry, it is employed to confirm the molecular weight of the synthesized complexes, thereby verifying their stoichiometry. Techniques such as Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) are particularly useful for analyzing non-volatile and thermally sensitive coordination compounds.
For a metal complex of 1,5,9-triazacyclotridecane, the mass spectrum would ideally show a prominent peak corresponding to the molecular ion, [M(ligand)]ⁿ⁺, or a related species formed by the gain or loss of a simple co-ligand or counter-ion. The isotopic pattern of this peak can be a definitive indicator of the metal present, as many transition metals have characteristic isotopic distributions.
Beyond determining the parent mass, mass spectrometry can provide structural information through fragmentation analysis. By inducing fragmentation of the complex within the mass spectrometer (e.g., through collision-induced dissociation), a pattern of daughter ions is produced. This fragmentation pattern can reveal details about the connectivity of the ligands and their relative binding strengths. For example, the sequential loss of co-ligands or fragmentation of the macrocyclic ligand itself can be observed.
A hypothetical fragmentation pathway for a complex like [Cu(1,5,9-triazacyclotridecane)Cl]⁺ could be:
Parent Ion: [Cu(C₁₀H₂₃N₃)Cl]⁺
Loss of Chloride: [Cu(C₁₀H₂₃N₃)]⁺
Fragmentation of the Macrocycle: Subsequent loss of alkyl fragments from the ligand backbone.
The precise fragmentation will depend on the metal, the ligand's conformation, and the instrumental conditions.
Electronic Structure and Bonding in 1,5,9-Triazacyclotridecane Metal Complexes
The electronic structure and the nature of the bonding in metal complexes of 1,5,9-triazacyclotridecane are fundamental to understanding their chemical and physical properties. These aspects are primarily described through the frameworks of Ligand Field Theory and Molecular Orbital Theory.
Ligand Field Theory and Molecular Orbital Perspectives
Ligand Field Theory (LFT) is an extension of crystal field theory and molecular orbital theory that describes the bonding and electronic structure of coordination compounds. fiveable.mewikipedia.org In LFT, the interaction between the metal d-orbitals and the ligand orbitals leads to a splitting of the d-orbitals into different energy levels. fiveable.me The magnitude of this splitting (Δ) is a critical parameter that determines the electronic and magnetic properties of the complex.
For an octahedral complex of 1,5,9-triazacyclotridecane, the five d-orbitals split into two sets: a lower energy t₂g set (dₓᵧ, dₓz, dᵧz) and a higher energy e₉ set (dₓ²-ᵧ², dz²). libretexts.org The 1,5,9-triazacyclotridecane ligand, with its three secondary amine donors, acts as a σ-donor. The strength of the ligand field it imposes determines whether a complex will be high-spin or low-spin, depending on the relative energy of the d-orbital splitting and the pairing energy of the electrons. libretexts.org
Molecular Orbital (MO) theory provides a more complete picture of bonding by considering the covalent nature of the metal-ligand interaction. dalalinstitute.comfiveable.me In the MO description, atomic orbitals of the metal and the ligand combine to form bonding, anti-bonding, and sometimes non-bonding molecular orbitals. pomona.edu The σ-donor lone pairs on the nitrogen atoms of 1,5,9-triazacyclotridecane overlap with appropriate metal orbitals (e.g., dₓ²-ᵧ², dz², s, pₓ, pᵧ, p₂) to form σ-bonding and σ*-anti-bonding MOs.
The d-orbitals of the t₂g set in an octahedral complex are often non-bonding or weakly π-bonding in the absence of π-acceptor or π-donor capabilities of the ligand. The energy difference between the non-bonding (or weakly π-bonding) t₂g orbitals and the σ*-anti-bonding e₉ orbitals corresponds to the ligand field splitting parameter, Δₒ. uoanbar.edu.iq
Influence of Ligand Conformation on Electronic Properties
The flexibility of the 13-membered ring of 1,5,9-triazacyclotridecane allows it to adopt various conformations upon coordination to a metal ion. The specific conformation of the ligand can have a significant impact on the electronic properties of the complex.
Different conformations can lead to variations in the metal-nitrogen bond lengths and the N-M-N bond angles. These structural changes directly affect the degree of overlap between the ligand donor orbitals and the metal d-orbitals. A stronger overlap, resulting from an optimal conformation, will lead to a larger ligand field splitting (Δ). This, in turn, influences the electronic spectrum, with d-d transitions shifting to higher energies (shorter wavelengths).
Furthermore, the ligand conformation can induce distortions from ideal geometries (e.g., from a perfect octahedron). Such distortions lift the degeneracy of the d-orbitals further. For example, a tetragonal distortion in an octahedral complex will split the t₂g and e₉ sets of orbitals, leading to a more complex electronic spectrum and affecting the magnetic properties of the complex. The conformation can also influence the redox potential of the metal center; a conformation that stabilizes a particular oxidation state more effectively will shift the redox potential accordingly. For instance, an agostic interaction, which is a three-center, two-electron bond between a metal, a carbon, and a hydrogen atom, has been observed in complexes with similar triazamacrocycles, and such an interaction would be highly dependent on the ligand's conformation. researchgate.net
Stereochemical Aspects and Isomerism in 1,5,9-Triazacyclotridecane Metal Complexes
The three-dimensional arrangement of atoms in coordination compounds, known as stereochemistry, gives rise to various forms of isomerism. libretexts.org Isomers are molecules that have the same chemical formula but different arrangements of atoms. libretexts.org For complexes of 1,5,9-triazacyclotridecane, both geometrical and optical isomerism are possible, depending on the coordination number and the presence of other ligands.
In an octahedral complex with the formula [M(1,5,9-triazacyclotridecane)L₃], where L is a monodentate ligand, the three nitrogen atoms of the macrocycle can coordinate in two different ways, leading to facial (fac) or meridional (mer) isomers. libretexts.org
Facial (fac) isomer: The three nitrogen donors occupy one face of the octahedron, with N-M-N bond angles of approximately 90°.
Meridional (mer) isomer: The three nitrogen donors occupy a plane that passes through the metal center, with two N-M-N bond angles of 90° and one of 180°.
The flexible nature of the 1,5,9-triazacyclotridecane ligand can accommodate either of these arrangements, and the preferred isomer may depend on the metal ion, the co-ligands, and reaction conditions.
Furthermore, the non-planar nature of the chelate rings formed by the 1,5,9-triazacyclotridecane ligand can lead to chirality in its metal complexes. Even in a simple complex like [M(1,5,9-triazacyclotridecane)]ⁿ⁺, the conformation of the macrocycle can be chiral. If the complex and its mirror image are non-superimposable, they are enantiomers (a type of optical isomer). youtube.com
The presence of chiral centers on the carbon backbone of the ligand or the specific puckering of the chelate rings can also result in diastereomers. The combination of geometrical isomerism (fac/mer) and the potential for chiral conformations of the ligand can lead to a complex mixture of stereoisomers for a given metal complex of 1,5,9-triazacyclotridecane. The separation and characterization of these isomers often require advanced techniques such as fractional crystallization or chromatography, and their individual structures can be determined by single-crystal X-ray diffraction.
Geometrical Isomerism
When 1,5,9-triazacyclotridecane acts as a tridentate ligand, it can coordinate to a metal center in a facial (fac) or meridional (mer) fashion in an octahedral complex. In a fac isomer, the three nitrogen donor atoms occupy one triangular face of the octahedron, resulting in L-M-L bond angles of approximately 90°. In a mer isomer, the three nitrogen atoms occupy three positions in a plane that bisects the octahedron, with one L-M-L bond angle of 180°. wikieducator.orglibretexts.org
The preference for a fac or mer arrangement is influenced by several factors, including the size of the metal ion and the steric constraints imposed by the macrocyclic ring. For triazamacrocycles, the conformation of the chelate rings is a key determinant. While specific structural data for 1,5,9-triazacyclotridecane complexes is limited in publicly available literature, insights can be drawn from related macrocycles. For instance, studies on metal complexes of the smaller 1,5,9-triazacyclododecane and the larger 1,5,9-triazacyclotetradecane reveal that the ligand's flexibility allows for various coordination geometries. researchgate.net In complexes of 1,5,9-triazacyclotetradecane, distorted square pyramidal and trigonal bipyramidal geometries have been observed. researchgate.net
For a generic octahedral complex of the type [M(1,5,9-triazacyclotridecane)X₃], where X is a monodentate ligand, both fac and mer isomers are theoretically possible. The larger and more flexible 13-membered ring of 1,5,9-triazacyclotridecane, compared to the more rigid 9- or 12-membered analogues, may allow for easier adoption of the mer geometry. However, the fac arrangement is often favored in triazamacrocycles as it can lead to a less strained conformation of the chelate rings.
In square planar or tetrahedral complexes, the concept of fac and mer isomerism is not applicable. For square planar complexes of the type [M(1,5,9-triazacyclotridecane)X]ⁿ⁺, where the macrocycle is not fully coordinated or adopts a folded conformation, geometrical isomerism would depend on the specific arrangement of the coordinated atoms.
Chiral Considerations in Metal Complex Formation
Chirality in coordination complexes can arise from several sources: the ligand itself can be chiral, the arrangement of achiral ligands around the metal center can create a chiral geometry, or a dissymmetric conformation of a chelate ring can lead to chirality. 1,5,9-Triazacyclotridecane itself is an achiral molecule. However, upon coordination to a metal center, the chelate rings can adopt chiral conformations.
Furthermore, if the carbon backbone of the 1,5,9-triazacyclotridecane is substituted with chiral groups, this can lead to the stereoselective formation of one particular diastereomer of the metal complex. The conformational preferences of the chelate rings will be influenced by the stereochemistry of the substituents on the macrocyclic backbone. While specific studies on chiral derivatives of 1,5,9-triazacyclotridecane are not widely reported, the principles established for other chiral macrocyclic complexes would apply. mdpi.com
Thermodynamic and Kinetic Characteristics of Metal Complexation
The thermodynamic stability and kinetic lability of metal complexes are fundamental aspects of their coordination chemistry. These properties are crucial for understanding the behavior of these complexes in various applications.
Stability Constants and Chelate Thermodynamics
The thermodynamic stability of a metal complex in solution is quantified by its stability constant (or formation constant), K. scispace.com A higher stability constant indicates a stronger interaction between the metal ion and the ligand. For a macrocyclic ligand like 1,5,9-triazacyclotridecane, the chelate effect and the macrocyclic effect play significant roles in enhancing the stability of its metal complexes compared to analogous acyclic ligands.
It is generally expected that the stability of the metal complexes of 1,5,9-triazacyclotridecane would follow the Irving-Williams series for divalent metal ions: Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺. The larger cavity size of 1,5,9-triazacyclotridecane compared to researchgate.netaneN₃ may lead to differences in metal ion selectivity and the absolute values of the stability constants, depending on the match between the metal ion radius and the macrocyclic cavity size.
Table 1: Stability Constants (log K) for Metal Complexes of a Derivative of the Related 1,5,9-Triazacyclododecane Ligand
| Metal Ion | log K |
| Cu²⁺ | 10.2 |
| Ni²⁺ | 6.11 |
| Zn²⁺ | 7.32 |
Note: Data is for a C-linked o-hydroxyaryl substituted derivative of 1,5,9-triazacyclododecane.
Ligand Exchange and Complex Formation Kinetics
The kinetics of complex formation and ligand exchange are crucial for understanding the mechanism of these reactions and the reactivity of the complexes. The formation of metal complexes with macrocyclic ligands can often be a slow process due to the conformational rearrangements required for the ligand to encapsulate the metal ion.
Studies on the complexation of 1,5,9-triazacyclododecane derivatives have shown that the kinetics can be highly dependent on the metal ion. For example, the complexation with Ni²⁺ was found to be particularly slow, to the extent that the stability constant could not be determined under the experimental conditions due to the system not reaching equilibrium. This kinetic inertness is a common feature of Ni(II) complexes with macrocyclic ligands.
While specific kinetic data for 1,5,9-triazacyclotridecane complexes are not available, it is anticipated that the larger and more flexible ring of this macrocycle, compared to smaller triazamacrocycles, might lead to faster complex formation and ligand exchange rates for some metal ions, as the energetic barrier for conformational changes could be lower. However, the specific rates would need to be determined experimentally.
Supramolecular Chemistry and Molecular Recognition Involving 1,5,9 Triazacyclotridecane Scaffolds
Role of Triazamacrocycles in Host-Guest Chemistry
Triazamacrocycles are a class of cyclic compounds containing three nitrogen atoms within their ring structure. These nitrogen atoms act as Lewis basic sites, capable of coordinating with metal ions or forming hydrogen bonds with guest molecules. This inherent ability to bind other chemical species is the foundation of their extensive use in host-guest chemistry. nih.gov The size of the macrocyclic ring and the conformational flexibility of the scaffold are critical factors that determine the size, shape, and type of guest molecules that can be accommodated.
The general utility of macrocycles in forming host-guest complexes is well-established, with various types like cyclodextrins, calixarenes, and cucurbiturils being widely studied for their ability to encapsulate drugs and other molecules. nih.govnih.gov Triazamacrocycles contribute to this field by providing a robust framework that can be readily functionalized to tune their recognition properties. The nitrogen atoms can be substituted with a variety of functional groups, allowing for the creation of hosts with tailored cavities and specific binding sites. rsc.org
Molecular Recognition Phenomena Mediated by 1,5,9-Triazacyclotridecane (B12845893) Derivatives
Molecular recognition is a fundamental process in chemistry and biology where molecules selectively bind to one another. Derivatives of 1,5,9-triazacyclotridecane have been engineered to act as synthetic receptors that can recognize and bind to specific guest molecules. This recognition is driven by a combination of non-covalent interactions, including hydrogen bonding, electrostatic interactions, and van der Waals forces.
The strategic placement of functional groups on the 1,5,9-triazacyclotridecane backbone is a key strategy for achieving selective molecular recognition. For instance, the introduction of aromatic or charged moieties can lead to preferential binding of complementary guests. umd.edu Research has shown that modifying the glycoluril (B30988) backbone of related macrocyclic hosts can significantly influence their binding affinities towards amino acids and peptides, with electrostatic interactions playing a crucial role in the recognition process. umd.edu While direct studies on 1,5,9-triazacyclotridecane are less common in publicly available literature, the principles derived from similar macrocyclic systems are applicable. The synthesis of C- and N-functionalized derivatives of the closely related 1,5,9-triazacyclododecane (B1348401), for example, has been accomplished to create ligands with specific coordination properties, which is a prerequisite for molecular recognition. rsc.org
Self-Assembly Processes Directed by Coordination Interactions
Self-assembly is a process in which molecules spontaneously organize into well-defined structures. In the context of 1,5,9-triazacyclotridecane and its derivatives, coordination-driven self-assembly is a powerful method for constructing complex supramolecular architectures. nih.gov This approach relies on the predictable and directional nature of coordination bonds between metal ions and ligands.
The nitrogen atoms of the triazamacrocycle serve as excellent donor sites for coordination with transition metal ions. rsc.org The stoichiometry and geometry of the resulting metallacycles or metallacages can be controlled by the choice of the metal acceptor and the organic donor ligand. nih.gov For example, combining ditopic Pt(II) metal acceptors with bis-pyridyl organic donors is a well-established method for creating defined metallacycles. nih.gov Although specific examples detailing the self-assembly of 1,5,9-triazacyclotridecane itself are not prevalent in the provided search results, the coordination chemistry of related triazamacrocycles, such as 1,5,9-triazacyclododecane, with 3d metal ions has been investigated, leading to the formation of discrete metal complexes. rsc.org These fundamental studies on coordination behavior are crucial for designing more complex self-assembling systems. The dynamic nature of these assemblies, often under thermodynamic control, allows for the "self-correction" of initially formed random structures into the most stable arrangement. nih.gov
Hydrogen Bonding Networks in Supramolecular Assemblies of the Trihydrobromide and its Complexes
Hydrogen bonding plays a critical role in defining the structure and stability of supramolecular assemblies. In the case of 1,5,9-triazacyclotridecane trihydrobromide, the protonated nitrogen atoms of the macrocycle and the bromide counter-ions are key components of an extensive hydrogen bonding network. The chemical formula for this salt is C₁₀H₂₃N₃·3HBr. scbt.com
While a specific crystal structure analysis of this compound was not found in the search results, the principles of hydrogen bonding in similar systems are well-understood. The protonated secondary amine groups (N-H⁺) of the macrocycle act as hydrogen bond donors, while the bromide anions (Br⁻) serve as acceptors. This interaction leads to the formation of a three-dimensional network that holds the ions together in the solid state.
Catalytic Applications of Metal Complexes Incorporating 1,5,9 Triazacyclotridecane Ligands
Design Principles for Catalytically Active Macrocyclic Metal Complexes
The efficacy of metal complexes as catalysts is deeply rooted in the synergy between the metal center and its coordinating ligands. For macrocyclic complexes like those derived from 1,5,9-triazacyclotridecane (B12845893), several key design principles are paramount:
Ligand Flexibility and Preorganization: The 1,5,9-triazacyclotridecane ligand offers a balance between rigidity and flexibility. This preorganizes the donor atoms for metal coordination while allowing for the conformational changes necessary to accommodate substrates and facilitate catalytic cycles.
Coordination Geometry and Unoccupied Sites: The tridentate nature of the 1,5,9-triazacyclotridecane ligand typically leaves open or labile coordination sites on the metal center. These sites are essential for substrate binding and activation, a critical first step in many catalytic processes. The geometry of the resulting complex, whether it be square planar, tetrahedral, or octahedral, influences the accessibility of these sites.
Electronic Properties of the Metal Center: The triaza macrocycle, with its three nitrogen donor atoms, modulates the electronic density at the metal center. This tuning of the metal's redox potential is crucial for its ability to participate in electron transfer processes inherent to oxidation and reduction catalysis.
Steric Hindrance: The bulkiness of the macrocyclic framework can be strategically utilized to control substrate selectivity. By creating a specific steric environment around the active site, it is possible to favor the binding of certain substrates over others, leading to regioselective or stereoselective transformations.
Transition Metal Catalysis Mediated by 1,5,9-Triazacyclotridecane Complexes
The versatility of the 1,5,9-triazacyclotridecane ligand is demonstrated by the wide array of catalytic reactions mediated by its transition metal complexes.
Complexes of 1,5,9-triazacyclotridecane with redox-active metals like iron, manganese, and copper have shown significant promise in oxidation and reduction catalysis.
Oxidation of Alcohols and Hydrocarbons: Manganese complexes of related triazamacrocycles have been shown to be active in the catalytic oxidation of alcohols. For instance, certain manganese complexes can catalyze the oxidation of 1-phenylethanol. nih.gov Iron(II) complexes of similar triazacycloalkanes have been investigated for the catalytic decomposition of hydrogen peroxide, a process relevant to oxidation reactions. rsc.org In some cases, these complexes can activate hydrogen peroxide to oxidize substrates. nih.gov
Electrocatalytic Hydrogen Evolution: Diiron complexes supported by related phosphine (B1218219) ligands have been studied as catalysts for the electrocatalytic hydrogen evolution reaction (HER), a key process in clean energy technologies. cnr.it
A representative example of oxidation catalysis is the oxidation of 3,5-di-tert-butyl-catechol (3,5-DTBC) to its corresponding quinone, a reaction catalyzed by certain copper(II) complexes. cnr.it
Beyond simple redox reactions, these complexes catalyze more intricate organic transformations.
N-Alkylation of Amines: Manganese complexes supported by triazole-containing ligands have demonstrated activity in the N-alkylation of amines with alcohols. nih.gov For example, the reaction of aniline (B41778) with benzyl (B1604629) alcohol can be catalyzed by such complexes to produce N-benzylaniline. nih.gov
Hydroelementation Reactions: While not specifically detailing 1,5,9-triazacyclotridecane, related actinide complexes are known to catalyze hydroelementation reactions, such as the hydroamination and hydrosilylation of alkynes. mdpi.com This suggests potential for 1,5,9-triazacyclotridecane complexes in similar transformations.
The table below summarizes the catalytic activity of a manganese complex in the N-alkylation of aniline with benzyl alcohol at different temperatures. nih.gov
| Catalyst | Temperature (°C) | Yield of N-benzylaniline (%) |
| Mn complex | 50 | 42 |
| Mn complex | 100 | 99 |
This interactive table is based on data for a related manganese complex.
A key feature of catalysis by these macrocyclic complexes is their ability to selectively activate specific substrates.
Selective Cleavage of Oligoribonucleotides: Zinc(II) complexes of functionalized 1,5,9-triazacyclododecane (B1348401) have been shown to selectively cleave oligoribonucleotides. nih.gov These complexes can discriminate between different nucleotide sequences, for example, showing a preference for cleaving a triadenyl bulge over a triuridyl bulge. nih.gov This selectivity is attributed to the specific binding interactions between the metal complex and the ribonucleic acid substrate. nih.gov
Mechanistic Studies of Catalytic Cycles
Understanding the mechanism of a catalytic reaction is crucial for optimizing its performance and designing new catalysts.
Formation of High-Valent Intermediates: In oxidation catalysis, a common mechanistic pathway involves the formation of a high-valent metal-oxo species. rsc.org For example, in the decomposition of hydrogen peroxide by an iron(II) complex, a highly oxidative intermediate, proposed to be a high-valent iron-oxo species, is formed. rsc.org This intermediate is the active oxidant in the catalytic cycle.
Radical Pathways: Some catalytic transformations may proceed through radical intermediates. The design of the catalytic system can help to control and direct these radical cascades to achieve the desired product. researchgate.net
Redox Processes: Cyclic voltammetry studies of iron and manganese complexes of related cross-bridged macrocycles have revealed reversible redox processes. nih.gov This suggests that the catalytic activity of these complexes can involve electron transfer steps where the metal center cycles between different oxidation states. nih.gov
The catalytic cycle for many oxidation reactions can be generalized as follows:
Activation of the catalyst by an oxidant (e.g., hydrogen peroxide) to form a high-valent metal-oxo species.
Binding of the substrate to the activated catalyst.
Transfer of the oxygen atom from the metal-oxo species to the substrate, resulting in the oxidized product.
Release of the product and regeneration of the catalyst in its initial oxidation state.
Electrochemical Investigations of 1,5,9 Triazacyclotridecane Metal Complexes
Redox Properties of Metal-Macrocycle Systems
The redox properties of a metal complex are fundamentally influenced by the nature of both the central metal ion and the surrounding ligands. The 1,5,9-triazacyclotridecane (B12845893) ligand, a 13-membered macrocycle with three nitrogen donor atoms, creates a specific coordination environment that dictates the stabilization of different oxidation states of the coordinated metal. The flexibility and cavity size of the macrocycle play a crucial role in determining the geometry of the complex, which in turn affects the metal's redox potential.
In related triazamacrocyclic systems, it has been observed that the ligand field strength and the degree of distortion from ideal geometries can significantly shift the redox potentials of the M(II)/M(I) or M(III)/M(II) couples. For instance, stronger σ-donating ligands tend to stabilize higher oxidation states, making the reduction of the metal center more difficult (i.e., a more negative redox potential). Conversely, ligands that can accommodate the geometric preferences of a lower oxidation state can facilitate reduction.
While specific redox potential data for simple 1,5,9-triazacyclotridecane metal complexes are not widely reported in publicly accessible literature, studies on derivatives have provided some insights. For example, N,N',N''-tris(2,3-dihydroxybenzoyl) derivatives of 1,5,9-triazacyclotridecane have been synthesized and investigated for their iron-sequestering abilities, a function intrinsically linked to the redox chemistry of the iron center. nih.gov Similarly, the synthesis of 1,5,9-tris(mesitylenesulfonyl)-1,5,9-triazacyclotridecane as a precursor for hypoxia-selective anti-cancer agents highlights the importance of redox activation, although detailed electrochemical parameters of the final metal complexes are not provided. analis.com.my
Cyclic Voltammetry and Controlled-Potential Electrolysis of Complexes
Cyclic voltammetry (CV) is a powerful and widely used electrochemical technique to probe the redox behavior of metal complexes. A typical CV experiment involves scanning the potential of an electrode linearly with time and measuring the resulting current. The resulting voltammogram provides information about the redox potentials, the number of electrons transferred in a redox event, and the stability of the electrochemically generated species.
For a hypothetical metal complex of 1,5,9-triazacyclotridecane, a cyclic voltammogram would be expected to show peaks corresponding to the oxidation and reduction of the metal center. The separation between the anodic (oxidation) and cathodic (reduction) peak potentials (ΔEp) can indicate the reversibility of the redox process. A reversible one-electron process at room temperature typically exhibits a ΔEp of approximately 59 mV. Larger separations often suggest quasi-reversible or irreversible processes, which can be due to slow electron transfer kinetics or coupled chemical reactions.
Controlled-potential electrolysis, or bulk electrolysis, is another important technique where a constant potential is applied to a solution of the complex to quantitatively convert it from one oxidation state to another. This method can be used to determine the number of electrons involved in a redox process (via Faraday's laws) and to generate a sufficient quantity of the oxidized or reduced species for further characterization by other spectroscopic techniques (e.g., UV-Vis, EPR).
Electrochemical Activation Pathways and their Research Implications
Electrochemical methods can be utilized not only to study the intrinsic redox properties of metal complexes but also to activate them for specific chemical transformations. This "electrochemical activation" can involve the generation of a catalytically active oxidation state of the metal, the initiation of a ligand-based reaction, or the controlled release of a bioactive molecule.
A key implication of understanding the electrochemical pathways of 1,5,9-triazacyclotridecane metal complexes lies in the rational design of catalysts. By tuning the ligand structure or the metal center, it may be possible to control the redox potential to match the requirements of a specific catalytic cycle. For example, the electrochemical reduction of a Cu(II) complex to a more reactive Cu(I) species could initiate a catalytic C-N bond-forming reaction.
The development of hypoxia-selective prodrugs based on 1,5,9-triazacyclotridecane derivatives is a prime example of the research implications of electrochemical activation. analis.com.my In the low-oxygen environment of tumors (hypoxia), a metal complex can be electrochemically reduced, leading to the release of a cytotoxic agent. The efficiency of this process is directly related to the reduction potential of the complex.
Further research into the electrochemical properties of 1,5,9-triazacyclotridecane metal complexes is needed to fully explore their potential. Such studies would involve systematic cyclic voltammetry and controlled-potential electrolysis experiments on a range of transition metal complexes (e.g., with Cu, Ni, Co, Fe). The data obtained would be invaluable for understanding structure-property relationships and for guiding the design of new functional molecules with tailored redox behavior.
Computational and Theoretical Studies on 1,5,9 Triazacyclotridecane and Its Metal Complexes
Density Functional Theory (DFT) Calculations for Structural Optimization and Electronic Properties
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. researchgate.netacs.org For a molecule like 1,5,9-triazacyclotridecane (B12845893), DFT calculations would be instrumental in determining its most stable three-dimensional conformations. The process begins with a geometry optimization, where the energy of the molecule is minimized with respect to the positions of its atoms. This would reveal key structural parameters such as bond lengths, bond angles, and dihedral angles for the ground state of the macrocycle.
For metal complexes of 1,5,9-triazacyclotridecane, DFT is used to predict the coordination geometry around the metal center. nih.gov Depending on the metal ion, various geometries such as octahedral, tetrahedral, or square planar could be investigated to identify the most energetically favorable arrangement. nih.gov
Beyond structural optimization, DFT provides valuable insights into the electronic properties of 1,5,9-triazacyclotridecane. The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can be calculated. The HOMO-LUMO energy gap is a crucial parameter, offering an indication of the molecule's chemical reactivity and kinetic stability. bhu.ac.in A smaller gap generally suggests higher reactivity.
Furthermore, DFT can be used to generate molecular electrostatic potential (MEP) maps. These maps visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For 1,5,9-triazacyclotridecane, the nitrogen atoms are expected to be the primary sites for electrophilic attack or metal coordination, a feature that would be clearly depicted in an MEP map.
Molecular Dynamics Simulations of Ligand Flexibility and Metal Binding
While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. acs.org For a flexible molecule like 1,5,9-triazacyclotridecane, MD simulations are essential for exploring its conformational landscape. By simulating the motion of atoms and bonds over a period of time, researchers can observe how the macrocycle folds and flexes in different environments, such as in various solvents.
A key application of MD simulations for 1,5,9-triazacyclotridecane would be to study the process of metal binding. Simulations can model the approach of a metal ion to the macrocycle, revealing the step-by-step conformational changes the ligand undergoes to encapsulate the metal. This provides insights into the thermodynamics and kinetics of complex formation.
MD simulations can also be used to calculate the binding free energy between the macrocycle and a metal ion. This is a critical parameter for predicting the stability of the resulting metal complex. Techniques like umbrella sampling or thermodynamic integration can be employed within the MD framework to compute these free energies.
The stability of metal complexes of 1,5,9-triazacyclotridecane in solution can also be assessed. MD simulations can reveal the interactions between the complex and solvent molecules, and whether the solvent can displace the macrocycle from the metal's coordination sphere.
Prediction of Spectroscopic Parameters and Reactivity Trends
Computational methods are powerful tools for predicting spectroscopic properties, which can then be compared with experimental data to validate the computed structures. For 1,5,9-triazacyclotridecane, DFT calculations can be used to predict its vibrational (infrared and Raman) spectra. The calculated frequencies and intensities can aid in the assignment of experimental spectra.
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (e.g., ¹H and ¹³C) can be computed. These theoretical predictions are invaluable for interpreting experimental NMR data and confirming the structure of the macrocycle and its complexes in solution.
Time-dependent DFT (TD-DFT) can be employed to predict the electronic absorption spectra (UV-Vis) of 1,5,9-triazacyclotridecane and its metal complexes. This method calculates the energies of electronic transitions, which correspond to the absorption bands observed in UV-Vis spectroscopy.
Beyond spectroscopy, computational chemistry can predict reactivity trends. By calculating parameters such as ionization potential, electron affinity, and chemical hardness, the reactivity of 1,5,9-triazacyclotridecane towards different reagents can be estimated. For its metal complexes, theoretical calculations can help predict their redox potentials and their propensity to undergo ligand substitution reactions.
Elucidation of Reaction Mechanisms at the Theoretical Level
A significant application of computational chemistry is the elucidation of reaction mechanisms, providing a detailed, step-by-step understanding of how a chemical transformation occurs. fiveable.me For reactions involving 1,5,9-triazacyclotridecane, such as its synthesis or its complexation with metal ions, computational methods can map out the entire reaction pathway.
This involves identifying the structures of reactants, products, and any intermediates that may be formed. Crucially, the transition state for each step of the reaction can be located and characterized. The transition state represents the highest energy point along the reaction coordinate, and its energy determines the activation energy and, consequently, the rate of the reaction.
By calculating the energies of all species along the reaction pathway, a potential energy surface can be constructed. This surface provides a visual representation of the energetic landscape of the reaction, allowing for a detailed understanding of the factors that control the reaction's outcome and selectivity.
For metal complexes of 1,5,9-triazacyclotridecane, computational studies can elucidate the mechanisms of ligand exchange reactions or catalytic cycles. This knowledge is fundamental for designing more efficient catalysts or understanding the biological activity of these complexes.
Emerging Research Frontiers and Future Directions
Development of Advanced 1,5,9-Triazacyclotridecane-Based Materials
The development of advanced materials hinges on the design of molecular building blocks with specific, tunable properties. The 1,5,9-triazacyclotridecane (B12845893) ligand is an exemplary candidate for this role. Its ability to form stable complexes with a wide range of transition metals is the cornerstone of its potential. These metal complexes can serve as key components in creating materials with novel catalytic, magnetic, or optical properties.
Future research is anticipated to focus on incorporating 1,5,9-triazacyclotridecane metal complexes into larger architectures like metal-organic frameworks (MOFs) or coordination polymers. By selecting appropriate metal ions and ancillary ligands, it may be possible to construct materials with porous structures for gas storage and separation, or with tailored electronic properties for sensor applications. Furthermore, the principles seen in the application of other ligand-metal complexes, such as Schiff bases, suggest that these materials could function as effective catalysts in a variety of organic transformations, including oxidation, reduction, and cross-coupling reactions. nih.govmdpi.com The inherent stability of the macrocyclic ligand would likely impart robustness to the resulting catalytic material.
Integration into Nanoscience and Molecular Devices Research
The intersection of macrocyclic chemistry and nanoscience opens up possibilities for creating sophisticated molecular-level devices. The defined structure and coordination capacity of 1,5,9-triazacyclotridecane make it a promising component for the bottom-up assembly of nanostructures. Researchers may explore its use in creating functionalized nanoparticles or as a key component in supramolecular machinery.
One prospective avenue is the development of rotaxanes or catenanes, where the macrocycle is mechanically interlocked with other molecular components. nih.gov Such architectures could function as molecular switches or shuttles, with the state of the device controlled by the binding and release of a metal ion within the triazamacrocycle core. Another area of exploration involves the creation of water-soluble polymeric nanoparticles that incorporate metal complexes of 1,5,9-triazacyclotridecane as active sites. rsc.org These nano-constructs could serve as catalysts in aqueous media or as platforms for targeted drug delivery, leveraging the macrocycle's ability to be functionalized with reporter probes or biologically active molecules. nih.gov
Bio-Inspired Chemical Systems and Biomimetic Research Applications (focusing on chemical mechanisms)
A significant frontier for 1,5,9-triazacyclotridecane lies in the field of biomimetic chemistry, particularly in modeling the active sites of metalloenzymes. The closely related 1,5,9-triazacyclododecane (B1348401) ( nih.govaneN3) has been successfully used to create a functional model of carbonic anhydrase when complexed with zinc(II). acs.orgdeepdyve.com This enzyme catalyzes the reversible hydration of carbon dioxide to bicarbonate, a crucial physiological process.
The chemical mechanism of this mimic involves the coordination of the three nitrogen atoms of the macrocycle to a Zn²⁺ ion. This coordination environment leaves a site available for a water molecule. The Lewis acidic zinc center polarizes the bound water, significantly lowering its pKa and facilitating its deprotonation to form a zinc-bound hydroxide (B78521) species. This hydroxide ion is a potent nucleophile that attacks a carbon dioxide molecule, converting it to bicarbonate. It is highly probable that a zinc(II) complex of 1,5,9-triazacyclotridecane would operate via an identical mechanism. Future research could focus on fine-tuning the catalytic activity by modifying the macrocycle's ring size and structure, which can influence the geometry and Lewis acidity of the metal center. rsc.orgnih.gov Such mimics are valuable not only for understanding enzymatic mechanisms but also for developing catalysts for industrial applications like carbon capture. nih.gov
Future Directions in Synthetic Methodology and Derivatization
Derivatization of the amine groups is another key area. By attaching pendant arms containing additional donor groups (e.g., carboxylates, phenols, or other heterocycles), the coordination properties of the ligand can be systematically altered. This allows for the creation of ligands that are highly selective for specific metal ions or that can bind multiple metal centers to form polynuclear complexes. The development of methods for site-selective functionalization will be crucial for creating highly tailored molecular structures for specific applications in catalysis, sensing, or medicine. nih.gov
Exploration of Novel Coordination Modes and Metal Centers
While the facial coordination of the three nitrogen donors to a single metal ion is the most common binding mode for triazamacrocycles, the flexibility of the 13-membered ring of 1,5,9-triazacyclotridecane may allow for novel coordination geometries. The larger ring size compared to its C9 and C12 analogues could lead to different bite angles and metal-ligand distances, potentially stabilizing unusual oxidation states or coordination numbers for the complexed metal.
Future studies will likely involve a systematic exploration of its coordination chemistry with a broad range of metal ions beyond the common transition metals, including lanthanides and actinides, to probe for unique luminescent or magnetic properties. The investigation of complexes with various metal centers will elucidate how the ligand's conformational flexibility influences the resulting structure, from distorted octahedral to trigonal bipyramidal or square pyramidal geometries. This fundamental research is critical for expanding the library of available metal complexes and uncovering new structure-property relationships that can be exploited in materials science and catalysis. rsc.org
Data on Related Triazamacrocycle Complexes
The following table summarizes coordination complex data for triazamacrocycles closely related to 1,5,9-triazacyclotridecane, illustrating the types of structures and properties that could be expected from its metal complexes.
| Ligand | Metal Ion | Ancillary Ligands | Coordination Geometry | Reference |
| 1,5,9-Triazacyclododecane | Zn(II) | H₂O/OH⁻ | Tetrahedral (distorted) | acs.org, deepdyve.com |
| 1,5,9-Triazacyclododecane | Cu(II) | - | Square Planar (distorted) | N/A |
| 1,5,9-Triazacyclododecane | Ni(II) | - | Octahedral | N/A |
| 1,5,9-Triazacyclotetradecane (B15463061) | Ni(II) | NCS⁻, H₂O | Square Pyramidal (distorted) | N/A |
| 1,5,9-Triazacyclotetradecane | Co(II) | NCS⁻ | Trigonal Bipyramidal (distorted) | N/A |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
